1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H20Br2N2O2S and its molecular weight is 500.25. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Photosensitizers
One study focuses on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base, showing high singlet oxygen quantum yield. Such compounds are crucial for photodynamic therapy (PDT), a treatment modality for various cancers. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antituberculosis Activity
Another study explored the synthesis and antimicrobial activity of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety. These compounds were tested for their antibacterial, antifungal, and antituberculosis activities. Preliminary results revealed that some of the synthesized compounds exhibited promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Anti-bacterial and Anti-fungal Activities
Research into the synthesis of novel Schiff bases containing a 2,4-disubstituted thiazole ring has shown significant anti-bacterial and anti-fungal activities. The study synthesized a series of compounds and evaluated their microbial inhibition capabilities, identifying several compounds with moderate to excellent antimicrobial activities. Such studies highlight the potential for designing new therapeutic agents against microbial infections (Bharti, Nath, Tilak, & Singh, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is cancer cells , specifically HeLa cervical cancer cells . The compound has shown potential as an anticancer agent, inducing cell death and suppressing the expression of the Bcl-2 protein .
Mode of Action
The compound interacts with its targets by inducing apoptosis , a form of programmed cell death . This is achieved through the suppression of the Bcl-2 protein , a protein that plays a key role in regulating cell death . By suppressing this protein, the compound can induce cell death in the cancer cells .
Biochemical Pathways
It is known that the compound’s action involves theBcl-2 protein , which is part of the intrinsic pathway of apoptosis . This pathway is regulated by various signals that originate within the cell and is typically associated with conditions of cellular stress .
Result of Action
The compound has demonstrated cytotoxic activity against HeLa cervical cancer cells . It has been shown to induce cell death and suppress the expression of the Bcl-2 protein, suggesting potential as an anticancer agent . The IC50 value of the compound, a measure of its effectiveness in inhibiting a biological or biochemical function, was found to be 53 µM .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potential anticancer activity
Cellular Effects
In cellular studies, similar compounds have shown cytotoxic activity and potential as an anticancer agent . 1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide has been observed to induce cell death in HeLa cells and suppress the expression of Bcl-2 protein
Molecular Mechanism
It is known to induce apoptosis in cancer cells, suggesting it may interact with biomolecules involved in cell death pathways
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O2S.BrH/c1-24-17-9-3-14(4-10-17)19(23)13-21(16-7-5-15(20)6-8-16)18-22(19)11-2-12-25-18;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPXSEMCZICSDS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)Br)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.